Cas no 1190322-61-2 (N,N-Diethylazetidin-3-amine hydrochloride)
N,N-Diethylazetidin-3-amine hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- N,N-Diethylazetidin-3-amine hydrochloride
- CS-0183638
- 1190322-61-2
- SB52108
- AKOS022186386
- E10001
- N,N-Diethylazetidin-3-aminehydrochloride
- N,N-DIETHYLAZETIDIN-3-AMINE. HCL
- N,N-diethylazetidin-3-amine;hydrochloride
- SCHEMBL22978921
- DB-361184
-
- Inchi: 1S/C7H16N2.ClH/c1-3-9(4-2)7-5-8-6-7;/h7-8H,3-6H2,1-2H3;1H
- InChI Key: NFZYOEKWNCKEMX-UHFFFAOYSA-N
- SMILES: Cl.N(CC)(CC)C1CNC1
Computed Properties
- Exact Mass: 164.1080262g/mol
- Monoisotopic Mass: 164.1080262g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 3
- Complexity: 75
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 15.3Ų
N,N-Diethylazetidin-3-amine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A449041017-1g |
N,N-Diethylazetidin-3-amine hydrochloride |
1190322-61-2 | 95% | 1g |
$514.80 | 2023-09-04 | |
| Chemenu | CM200432-1g |
N,N-diethylazetidin-3-amine hydrochloride |
1190322-61-2 | 95% | 1g |
$574 | 2021-06-09 | |
| Chemenu | CM200432-1g |
N,N-diethylazetidin-3-amine hydrochloride |
1190322-61-2 | 95% | 1g |
$654 | 2023-11-23 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1254308-1g |
N,N-Diethylazetidin-3-amine hydrochloride |
1190322-61-2 | 98+% | 1g |
¥5922.00 | 2024-08-09 |
N,N-Diethylazetidin-3-amine hydrochloride Suppliers
N,N-Diethylazetidin-3-amine hydrochloride Related Literature
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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5. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
Additional information on N,N-Diethylazetidin-3-amine hydrochloride
Recent Advances in the Study of N,N-Diethylazetidin-3-amine Hydrochloride (CAS: 1190322-61-2)
N,N-Diethylazetidin-3-amine hydrochloride (CAS: 1190322-61-2) is a chemical compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential applications in drug discovery and development. This compound, characterized by its azetidine ring structure and diethylamine substitution, has been explored for its pharmacological properties and utility as a building block in medicinal chemistry. Recent studies have focused on its synthesis, biological activity, and potential therapeutic applications, making it a subject of interest for researchers in the field.
The synthesis of N,N-Diethylazetidin-3-amine hydrochloride has been optimized in recent years to improve yield and purity, which are critical for its application in high-throughput screening and drug development. Advances in synthetic methodologies have enabled the production of this compound with high enantiomeric purity, which is essential for studying its interactions with biological targets. Researchers have employed various catalytic and non-catalytic routes to achieve efficient synthesis, with a focus on minimizing by-products and maximizing scalability.
In terms of biological activity, N,N-Diethylazetidin-3-amine hydrochloride has shown promise as a modulator of specific receptor systems. Preliminary studies suggest that it may interact with G protein-coupled receptors (GPCRs) and ion channels, which are common targets for therapeutic agents. Its azetidine core is particularly noteworthy, as this scaffold is known to confer favorable pharmacokinetic properties, such as metabolic stability and bioavailability. These attributes make it a valuable candidate for further investigation in the context of central nervous system (CNS) disorders and other therapeutic areas.
Recent research has also explored the use of N,N-Diethylazetidin-3-amine hydrochloride as a precursor or intermediate in the synthesis of more complex molecules. Its structural features allow for facile functionalization, enabling the creation of diverse chemical libraries for screening against various biological targets. This approach has been instrumental in identifying novel lead compounds with potential therapeutic applications. Additionally, computational modeling and structure-activity relationship (SAR) studies have provided insights into the compound's binding modes and optimization strategies.
The safety and toxicological profile of N,N-Diethylazetidin-3-amine hydrochloride have been assessed in preclinical studies to evaluate its suitability for further development. While the compound exhibits favorable properties in vitro, additional in vivo studies are needed to fully characterize its pharmacokinetics and pharmacodynamics. Researchers are particularly interested in understanding its metabolic pathways and potential off-target effects, which are critical for ensuring its safety in clinical applications.
In conclusion, N,N-Diethylazetidin-3-amine hydrochloride (CAS: 1190322-61-2) represents a promising compound in the realm of chemical biology and pharmaceutical research. Its unique structural features, synthetic accessibility, and potential biological activities make it a valuable tool for drug discovery. Ongoing studies aim to further elucidate its mechanisms of action and explore its therapeutic potential, paving the way for future innovations in the field. As research progresses, this compound may emerge as a key player in the development of novel therapeutics for a range of diseases.
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